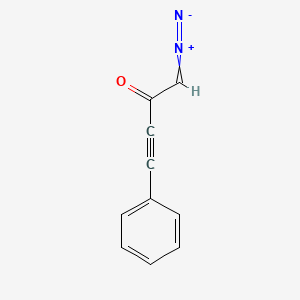

1-Diazo-4-phenyl-3-butyn-2-one

Descripción

Significance of Diazo-Alkyne Ketones in Modern Chemical Research

Diazo-alkyne ketones, a class of compounds to which 1-diazo-4-phenyl-3-butyn-2-one belongs, are significant building blocks in modern organic synthesis. Their importance stems from their ability to participate in a wide array of chemical reactions to form diverse and complex molecules.

These compounds are particularly known for their role as precursors to metal carbenes, which are highly reactive intermediates. researchgate.net Under the influence of transition metal catalysts, such as those based on rhodium(II) or copper, diazo-alkyne ketones lose nitrogen gas to generate a metal-stabilized carbenoid. mdpi.comnih.gov This intermediate can then undergo a variety of transformations, including:

Cycloaddition Reactions: Diazo compounds can act as 1,3-dipoles in cycloaddition reactions, leading to the formation of heterocyclic compounds like pyrazoles. researchgate.netwikipedia.org The presence of the alkyne and ketone functionalities within the same molecule allows for subsequent intramolecular reactions, providing pathways to intricate polycyclic systems. mdpi.com

Wolff Rearrangement: Upon thermal or photolytic activation, α-diazo ketones can undergo a Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate. wikipedia.orglibretexts.org This ketene can then be trapped by various nucleophiles (water, alcohols, amines) to produce carboxylic acid derivatives or can participate in [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org

C-H Insertion Reactions: Metal carbenes generated from diazo-alkyne ketones can insert into carbon-hydrogen bonds, a powerful method for forming new carbon-carbon bonds. researchgate.net

Ylide Formation: The carbene intermediate can react with heteroatoms (like oxygen, sulfur, or nitrogen) to form ylides, which can then undergo subsequent rearrangements or cycloadditions. mdpi.compnas.org

The versatility of diazo-alkyne ketones makes them valuable in the synthesis of natural products, pharmaceuticals, and advanced materials. Their ability to generate molecular complexity rapidly from relatively simple starting materials is a key advantage in contemporary chemical research. pnas.org

Structural Attributes and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of its unique combination of functional groups.

| Functional Group | Key Structural Feature | Influence on Reactivity |

| Diazo Group (-N₂) | A terminal group with two linked nitrogen atoms (R₂C=N⁺=N⁻). wikipedia.org | Acts as a good leaving group (N₂ gas), facilitating the formation of a highly reactive carbene intermediate under thermal, photolytic, or metal-catalyzed conditions. wikipedia.orglibretexts.org It is also a 1,3-dipole, enabling cycloaddition reactions. researchgate.net |

| Ketone Group (C=O) | An electron-withdrawing group adjacent to the diazo function. | Stabilizes the diazo compound by delocalizing electron density. wikipedia.orgnih.gov The oxygen atom can participate in intramolecular reactions, such as the formation of carbonyl ylides. mdpi.compnas.org |

| Alkyne Group (C≡C) | A carbon-carbon triple bond conjugated with the ketone. | The triple bond can participate in intramolecular reactions with the carbene generated from the diazo group, leading to cyclization products. mdpi.com It also influences the electronic properties of the ketone, making it more electrophilic. |

| Phenyl Group (-C₆H₅) | An aromatic ring attached to the alkyne. | The phenyl group provides steric bulk and can influence the regioselectivity and stereoselectivity of reactions. Its electronic effects can also modulate the reactivity of the adjacent alkyne. |

The interplay of these structural elements dictates the reaction pathways that this compound can undertake. For instance, in the presence of a rhodium(II) catalyst, the diazo group decomposes to form a rhodium carbenoid. mdpi.com This intermediate can then be attacked by the tethered alkyne to form a vinyl carbenoid, which can subsequently cyclize to form cyclopentenone derivatives or undergo other transformations. mdpi.com

Alternatively, photolysis or thermolysis can induce a Wolff rearrangement, where the group attached to the carbonyl migrates as nitrogen is expelled, forming a ketene. wikipedia.orgorganic-chemistry.org The specific reaction conditions and the presence of other reagents determine which of these pathways is favored.

The synthesis of this compound itself is typically achieved through a diazo transfer reaction. The precursor, 4-phenyl-3-butyn-2-one (B156156), is treated with a diazo transfer agent, such as p-toluenesulfonyl azide (B81097) (TsN₃), in the presence of a base like triethylamine.

Structure

3D Structure

Propiedades

IUPAC Name |

1-diazo-4-phenylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-12-8-10(13)7-6-9-4-2-1-3-5-9/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNUATUUQHXAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Diazo 4 Phenyl 3 Butyn 2 One and Key Precursors

Synthesis of 4-Phenyl-3-butyn-2-one (B156156) (Precursor to 1-Diazo-4-phenyl-3-butyn-2-one)

The formation of the alkynyl ketone, 4-phenyl-3-butyn-2-one, is a critical first step. Several synthetic strategies are available for this transformation, primarily focusing on the creation of the carbon-carbon bond between the phenylalkynyl group and the acetyl group.

Sonogashira Coupling Strategies

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. gold-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org For the synthesis of 4-phenyl-3-butyn-2-one, a variation known as the acyl Sonogashira coupling is employed, where an acyl halide, such as acetyl chloride, is coupled with phenylacetylene (B144264).

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the acyl chloride. Simultaneously, the copper(I) salt reacts with phenylacetylene and the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting palladium complex, now containing both the acetyl and phenylalkynyl ligands, undergoes reductive elimination to yield the final product, 4-phenyl-3-butyn-2-one, and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Typical Reagents and Conditions for Acyl Sonogashira Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst. libretexts.org |

| Copper (I) Co-catalyst | CuI | Facilitates acetylide formation. gold-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct, aids acetylide formation. |

| Solvent | Toluene, Tetrahydrofuran (THF) | Provides reaction medium. |

| Reactants | Phenylacetylene, Acetyl chloride | Alkyne and acyl sources. |

Alternative Synthetic Routes to Alkynyl Ketone Precursors

Beyond Sonogashira coupling, several other effective methods exist for the synthesis of 4-phenyl-3-butyn-2-one.

Grignard Reagent Addition: A highly efficient and scalable method involves the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640). This approach has been successfully applied to large-scale synthesis. The process begins with the deprotonation of phenylacetylene using an alkylmagnesium halide (e.g., ethylmagnesium bromide) to form the phenylacetylenic Grignard reagent. This organometallic intermediate is then added to acetic anhydride at low temperatures (-70 °C) to afford 4-phenyl-3-butyn-2-one in high yield. mdma.ch The low temperature is crucial to prevent the secondary reaction of the Grignard reagent with the newly formed ketone, which would lead to a tertiary alcohol byproduct. mdma.ch A reported large-scale synthesis using this method achieved an 87.8% yield.

Hydration of Alkynes: Another general strategy for ketone synthesis is the hydration of a terminal alkyne. chemistrysteps.com This involves the Markovnikov addition of water across the triple bond, typically catalyzed by mercury salts (like HgSO₄) in aqueous acid, or by other transition metals such as gold or cobalt. chemistrysteps.comorganic-chemistry.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. To synthesize 4-phenyl-3-butyn-2-one via this route, the starting material would need to be a disubstituted alkyne, specifically 1-phenyl-1-butyne.

Diazo Transfer Protocols for this compound

Once the precursor 4-phenyl-3-butyn-2-one is obtained, the next critical step is the introduction of the diazo group at the α-position to the carbonyl. This is achieved through a diazo transfer reaction.

Conventional Diazo Transfer with Sulfonyl Azides (e.g., p-Toluenesulfonyl Azide)

Direct diazo transfer to simple ketones is often inefficient because the α-protons are not sufficiently acidic for easy deprotonation. orgsyn.orgorgsyn.org To overcome this, indirect methods that involve an initial activation step are commonly used.

The Regitz deformylative diazo transfer is a classic two-step strategy. orgsyn.orgchem-station.com

Activation (Formylation): The ketone is first treated with a formylating agent (e.g., ethyl formate) and a base (e.g., sodium ethoxide). This forms an α-formyl ketone (a β-ketoaldehyde), which is significantly more acidic and exists predominantly as its enolate.

Diazo Transfer: The activated intermediate readily reacts with a sulfonyl azide (B81097), most commonly p-toluenesulfonyl azide (TsN₃), in the presence of a base like triethylamine. ijtsrd.com This results in the transfer of the diazo group and subsequent cleavage of the formyl group, yielding the final α-diazo ketone. chem-station.com

A more modern and often higher-yielding alternative is the detrifluoroacetylative diazo transfer . orgsyn.orgnih.gov This method follows a similar logic but uses a trifluoroacetyl group for activation, which can lead to milder reaction conditions and broader substrate scope. orgsyn.org The ketone is first deprotonated with a strong, non-nucleophilic base (e.g., lithium hexamethyldisilazide, LiHMDS) and then treated with an acylating agent like 2,2,2-trifluoroethyl trifluoroacetate (B77799) (TFETFA). orgsyn.org The resulting α-trifluoroacetyl ketone is then subjected to diazo transfer using a sulfonyl azide (e.g., methanesulfonyl azide or p-toluenesulfonyl azide) and a base. orgsyn.orgorgsyn.org

Table 2: Comparison of Diazo Transfer Activation Methods

| Method | Activating Agent | Diazo Transfer Reagent | Key Features |

|---|---|---|---|

| Deformylative (Regitz) | Ethyl formate | p-Toluenesulfonyl azide (TsN₃) | Classic method, requires strong base. orgsyn.orgchem-station.com |

| Detrifluoroacetylative | Trifluoroethyl trifluoroacetate (TFETFA) | Methanesulfonyl azide (MsN₃) or TsN₃ | Milder conditions, often higher yields, good for sensitive substrates. orgsyn.orgorgsyn.org |

Organocatalytic Approaches to Diazo Transfer

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives to traditional methods. researchgate.net While well-established for many reaction types, organocatalytic diazo transfer to simple ketones is a developing area. The general strategy involves using a chiral organocatalyst, such as a thiourea (B124793) or a phosphoric acid, to facilitate the reaction. acs.orgfigshare.com

For a substrate like 4-phenyl-3-butyn-2-one, an organocatalytic approach could involve the activation of the ketone and/or the sulfonyl azide through non-covalent interactions (e.g., hydrogen bonding) with the catalyst. This activation would lower the energy barrier for the reaction, enabling the diazo transfer to proceed under mild conditions. While specific protocols for this compound are not widely documented, the principles of organocatalytic enantioselective reactions with diazo compounds suggest potential pathways. researchgate.netorganic-chemistry.org Such methods could offer advantages in terms of reduced toxicity and simplified purification by avoiding metal catalysts.

Solid-Phase Synthetic Strategies for Diazo Compound Preparation

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of compound libraries and simplifies purification by anchoring a substrate to an insoluble polymer support. While specific solid-phase routes to this compound are not extensively documented, the strategy can be adapted from established solution-phase diazo transfer reactions.

The core principle involves attaching a suitable precursor to a polymer resin, performing the diazo transfer reaction, and then cleaving the final product from the solid support. A key component in this approach is the use of a polymer-bound diazo transfer reagent, such as a polymer-supported benzenesulfonyl azide. This approach enhances safety by immobilizing the potentially hazardous azide reagent and simplifies purification, as the resin-bound byproducts can be removed by simple filtration.

The general sequence for such a synthesis would be:

Immobilization : An appropriate precursor ketone with a linking functionality is anchored to a solid support resin.

Diazo Transfer : The resin-bound ketone is treated with a solution of a diazo transfer reagent. Alternatively, a free ketone precursor can be reacted with a polymer-bound diazo transfer reagent.

Washing : The resin is thoroughly washed to remove excess reagents and soluble byproducts.

Cleavage : The desired this compound is cleaved from the resin, releasing it into solution.

Final Purification : Any remaining impurities are removed, often through simple solvent evaporation or rapid filtration.

This method streamlines the purification process, which is a significant advantage over traditional solution-phase synthesis.

Table 1: Conceptual Solid-Phase Diazo Transfer Strategy

| Step | Procedure | Key Advantage |

| 1. Functionalization | Attach a precursor of this compound to a polymer resin. | Simplifies subsequent purification steps. |

| 2. Diazo Transfer | React the resin-bound substrate with a diazo transfer reagent (e.g., tosyl azide). | Confines the reaction to the solid phase. |

| 3. Purification | Wash the resin to remove excess reagents and byproducts. | Avoids complex chromatographic separation. |

| 4. Cleavage | Release the final product from the resin support. | Yields the target compound in solution. |

Atom-Economical Generation of Diazo Ketones (e.g., from Nitrous Oxide)

Atom economy is a central concept in green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. Traditional diazo transfer reactions using sulfonyl azides have poor atom economy, generating stoichiometric amounts of sulfonamide waste. An innovative and more atom-economical approach utilizes nitrous oxide (N₂O) as the source of the diazo (N₂) unit.

This method typically involves the reaction of a metalated ylide with nitrous oxide. The reaction proceeds through a mechanism analogous to the Wittig reaction, involving a [3+2] cycloaddition of N₂O across the ylide bond. This intermediate then fragments, releasing a stable phosphine (B1218219) oxide and the desired metallated diazomethane, which can then be acylated to form the target diazo ketone.

Reactants : A suitable phosphorus ylide precursor and nitrous oxide (N₂O).

Key Byproduct : A phosphine oxide (e.g., triphenylphosphine (B44618) oxide).

Advantage : The two nitrogen atoms from N₂O are directly incorporated into the diazo compound, making the process highly atom-efficient.

The use of N₂O, a readily available and relatively non-toxic gas, presents a significant advancement over methods requiring potentially explosive azide reagents. This strategy aligns with the principles of sustainable chemistry by minimizing waste and utilizing safer reagents.

Table 2: Comparison of Diazo Transfer Reagents

| Reagent | Byproduct | Atom Economy | Key Considerations |

| Tosyl Azide (TsN₃) | p-Toluenesulfonamide | Low | Potentially explosive; generates significant waste. |

| Nitrous Oxide (N₂O) | Phosphine Oxide (from ylide) | High | Requires a metalated ylide precursor; safer reagent. |

Purification and Analytical Validation in Preparative Synthesis

Following synthesis, rigorous purification and structural confirmation are essential to ensure the identity and purity of the target compound, this compound.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Column chromatography is the most common and effective method for the purification of α-diazo ketones. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

For the purification of this compound, the crude reaction mixture is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column. A common eluent for diazo ketones is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. By gradually increasing the polarity of the eluent, the adsorbed compounds are selectively desorbed and move down the column at different rates.

The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. Once collected, the solvent is removed under reduced pressure to yield the purified diazo ketone. This method is highly effective for removing unreacted starting materials and reaction byproducts like sulfonamides.

Spectroscopic Methods for Structural Confirmation of Synthesized Compounds

Once purified, the structure of this compound is confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the key functional groups in α-diazo ketones. The spectrum of the target compound is expected to show two highly characteristic strong absorption bands:

A band in the region of 2100-2150 cm⁻¹ , corresponding to the asymmetric stretching vibration of the diazo group (C=N⁺=N⁻).

A band around 1620-1650 cm⁻¹ , which is characteristic of the carbonyl (C=O) group conjugated with the diazo group.

A band near 2200-2250 cm⁻¹ for the alkyne (C≡C) stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : The most diagnostic signal for an α-diazo ketone is the proton on the carbon bearing the diazo group (the α-proton). This proton typically appears as a sharp singlet in the range of δ 5.8-6.0 ppm . The protons of the phenyl group would appear in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR : The carbon spectrum provides confirmation of the carbon skeleton. Key expected chemical shifts include:

The α-carbon (the one attached to the diazo group) at approximately δ 50-60 ppm .

The carbonyl carbon at a downfield shift of around δ 180-190 ppm .

The two sp-hybridized carbons of the alkyne group would appear in the range of δ 80-100 ppm .

Carbons of the phenyl ring would be observed between δ 125-140 ppm .

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Shift |

| IR Spectroscopy | Diazo (C=N₂) Stretch | 2100-2150 cm⁻¹ |

| Carbonyl (C=O) Stretch | 1620-1650 cm⁻¹ | |

| Alkyne (C≡C) Stretch | 2200-2250 cm⁻¹ | |

| ¹H NMR | α-Proton (-CHN₂) | δ 5.8-6.0 ppm (singlet) |

| Phenyl Protons | δ 7.0-8.0 ppm (multiplet) | |

| ¹³C NMR | α-Carbon (-C HN₂) | δ 50-60 ppm |

| Carbonyl Carbon (-C =O) | δ 180-190 ppm | |

| Alkyne Carbons (-C ≡C -) | δ 80-100 ppm | |

| Phenyl Carbons | δ 125-140 ppm |

Reactivity and Mechanistic Investigations of 1 Diazo 4 Phenyl 3 Butyn 2 One

Diazo Group Reactivity

The diazo group in 1-Diazo-4-phenyl-3-butyn-2-one is the primary site of reactivity, readily undergoing elimination of nitrogen gas (N₂) to generate a highly reactive α-keto carbene intermediate. The fate of this intermediate is dictated by the method of decomposition, leading to distinct reaction pathways and products.

Carbene and Metal-Carbenoid Formation and Transformations

The generation of a carbene from this compound is a gateway to numerous synthetic transformations. In the absence of a metal catalyst, this occurs through thermal or photochemical extrusion of dinitrogen. In the presence of transition metals, the decomposition proceeds via a metal-carbenoid intermediate, which often exhibits different reactivity and selectivity compared to the free carbene.

Thermal Decomposition Pathways

Thermal decomposition of α-diazocarbonyl compounds is a well-established method for generating carbenes. nih.govnih.gov For this compound, heating would lead to the loss of N₂ and the formation of an α-keto carbene. The primary pathway for this carbene is the Wolff rearrangement, a reaction in which the phenylethynyl group migrates to the carbene carbon, concertedly with nitrogen loss, to form a highly reactive ketene (B1206846) intermediate. nih.govnih.gov This ketene can then be trapped by various nucleophiles. The migratory aptitude in thermal Wolff rearrangements often favors aryl or alkyl groups. nih.gov

Photochemical Decomposition Pathways

Photolysis provides an alternative, often milder, method for inducing the decomposition of diazo compounds. nih.gov Irradiation of this compound with UV light would also lead to the formation of the corresponding α-keto carbene and subsequent Wolff rearrangement to the ketene intermediate. fishersci.carsc.org The photochemical pathway can sometimes proceed through different excited states, potentially influencing the reaction mechanism, which can be a concerted process or involve a discrete carbene intermediate. The highly reactive nature of the generated intermediates necessitates careful control of reaction conditions to avoid unwanted side reactions.

Transition Metal-Catalyzed Decomposition (e.g., Rhodium(II), Copper(I), Gold)

Transition metal catalysts, such as those based on rhodium, copper, and gold, are highly effective at promoting the decomposition of diazo compounds under significantly milder conditions than thermal methods. acs.org These catalysts react with the diazo compound to form a metal-carbene complex, often referred to as a carbenoid, which is the key reactive intermediate. orgsyn.orgnih.govresearchgate.net

Generation and Reactivity of Metal Carbenoid Intermediates

The reaction of this compound with a transition metal catalyst, for instance, a rhodium(II) salt like dirhodium tetraacetate (Rh₂(OAc)₄), would generate a rhodium-carbenoid. orgsyn.orgrsc.org This intermediate is more stable and selective than the free carbene. A key reaction pathway for alkynyl-substituted carbenoids is an intramolecular cyclization, where the carbenoid adds across the tethered alkyne. This process forms a highly reactive vinyl carbenoid intermediate, which can then undergo a variety of subsequent transformations. orgsyn.orgnih.gov

Similarly, copper and gold catalysts generate their respective carbenoid intermediates. mdpi.comnih.gov Copper carbenes are versatile intermediates in transformations like cyclopropanation and cross-coupling reactions. acs.orgnih.gov Gold carbenoids, generated from diazo compounds, have shown unique reactivity and selectivity, participating in X-H insertion, C-H functionalization, and various cycloaddition reactions. mdpi.com

The table below summarizes the expected primary transformations based on the catalyst type.

| Decomposition Method | Key Intermediate | Primary Transformation(s) |

| Thermal | α-Keto Carbene | Wolff Rearrangement |

| Photochemical | α-Keto Carbene | Wolff Rearrangement |

| Rhodium(II) Catalysis | Rhodium Carbenoid | Intramolecular Alkyne Addition -> Vinyl Carbenoid |

| Copper(I) Catalysis | Copper Carbenoid | Cyclopropanation, C-H Insertion, Coupling |

| Gold(I) Catalysis | Gold Carbenoid | C-H/X-H Insertion, Cycloadditions |

Influence of Ligand Design on Chemo-, Regio-, and Stereoselectivity

The outcome of transition metal-catalyzed reactions of this compound is profoundly influenced by the ligand sphere of the metal catalyst. nih.gov Ligands can modulate the steric and electronic properties of the metal center, thereby controlling the reactivity and selectivity of the carbenoid intermediate.

For rhodium(II) catalysts, modifying the carboxylate ligands can significantly impact the reaction pathway. Chiral ligands, for example, are employed to induce enantioselectivity in reactions such as cyclopropanation and C-H insertion. The electronic nature of the ligand affects the electrophilicity of the carbenoid, which in turn influences its reactivity towards different substrates.

In gold catalysis, the choice of ligand (e.g., phosphines, N-heterocyclic carbenes) and the counteranion are critical in determining the catalytic activity and chemoselectivity of the gold complex. mdpi.com Different ligands can steer the reaction towards C-H insertion over O-H insertion, for instance.

The table below illustrates the general effect of ligand properties on reaction outcomes.

| Ligand Property | Influence on Metal Center | Effect on Reactivity/Selectivity | Example Catalyst System |

| Steric Bulk | Creates a sterically demanding environment | Enhances regioselectivity and diastereoselectivity | Rh(II) with bulky carboxylate ligands |

| Chirality | Creates a chiral pocket around the metal | Induces enantioselectivity | Chiral Rh(II) carboxamidates |

| Electron-Donating | Increases electron density at the metal | Decreases carbenoid electrophilicity | Gold(I) with electron-rich phosphine (B1218219) ligands |

| Electron-Withdrawing | Decreases electron density at the metal | Increases carbenoid electrophilicity | Rh(III) with cyclopentadienyl (B1206354) (Cp) ligands nih.gov |

Nitrogen Extrusion Mechanisms and Kinetics

The loss of dinitrogen (N₂) from α-diazo ketones is a pivotal step that generates highly reactive α-oxo carbene intermediates. This transformation can be initiated through thermal, photochemical, or metal-catalyzed pathways, each with distinct mechanistic features. Upon nitrogen extrusion from this compound, a phenylpropynoyl carbene is formed, which serves as a precursor to various intramolecular and intermolecular products.

The primary fate of the generated carbene, if not trapped by an external reagent, is the Wolff rearrangement. This process involves the migration of the adjacent phenylalkynyl group to the carbene carbon, concertedly with nitrogen loss, to form a highly reactive ketene intermediate. This ketene can then be trapped by various nucleophiles.

While specific kinetic data for this compound is not extensively documented, the kinetics of nitrogen extrusion are known to be highly dependent on the method of activation and the molecular structure. Thermal decomposition generally requires elevated temperatures and follows first-order kinetics. Photochemical decomposition, often conducted at lower temperatures, depends on the wavelength of light and the quantum yield of the process. Metal-catalyzed decomposition offers the mildest conditions and the greatest control, with the kinetics being dependent on the catalyst, ligand, and substrate concentrations.

| Activation Method | Description | Key Intermediate | Typical Subsequent Reaction |

|---|---|---|---|

| Thermal | Application of heat (typically > 80 °C) causes homolytic cleavage of the C-N bond, releasing N₂ gas. | Singlet or Triplet Carbene | Wolff Rearrangement, C-H Insertion |

| Photochemical | Irradiation with UV light excites the diazo compound, leading to N₂ extrusion. Can often be performed at low temperatures. | Singlet or Triplet Carbene | Wolff Rearrangement, Cycloadditions |

| Metal-Catalyzed | Transition metals (e.g., Rh(II), Cu(I), Au(I)) coordinate to the diazo compound, facilitating N₂ loss under mild conditions to form a metal carbene (carbenoid). | Metal Carbene (Carbenoid) | Cyclopropanation, X-H Insertion, Ylide Formation |

Reactions Proceeding with Retention of the Diazo Functionality

Despite the lability of the C-N₂ bond, this compound can participate in reactions that leave the diazo group intact. The most prominent of these are 1,3-dipolar cycloadditions. researchgate.netmdpi.com In these reactions, the diazo compound does not act as a carbene precursor but as a 1,3-dipole.

The diazo group is a linear, neutral molecule with charge separation, making it an ideal component for [3+2] cycloaddition reactions with a variety of unsaturated systems, known as dipolarophiles. acs.org Electron-deficient alkynes and alkenes are particularly effective reaction partners. For this compound, reaction with a dipolarophile such as dimethyl acetylenedicarboxylate (B1228247) would lead to the formation of a pyrazole (B372694) derivative, incorporating the C-N₂-C framework of the diazo compound into the new heterocyclic ring. nih.govresearchgate.net The reactivity in these cycloadditions can be tuned by the electronic properties of both the diazo compound and the dipolarophile. acs.org

Alkyne Moiety Reactivity

The phenyl-substituted triple bond in this compound is an additional site of significant reactivity. Its behavior is strongly influenced by the adjacent electron-withdrawing carbonyl group, which polarizes the alkyne and renders it susceptible to various transformations.

Electrophilic Activation and Nucleophilic Addition Reactions

The conjugated system in this compound (an ynone) makes the alkyne electrophilic and thus prone to attack by nucleophiles in a conjugate addition fashion. A wide range of nucleophiles, including amines, thiols, and phosphines, can add to the triple bond.

Furthermore, the reactivity of the alkyne can be significantly enhanced through electrophilic activation. Protic acids can protonate the carbonyl oxygen, increasing the electrophilicity of the entire conjugated system. More powerfully, π-Lewis acids, particularly gold(I) and other coinage metal catalysts, can coordinate to the alkyne. organic-chemistry.orgbeilstein-journals.org This coordination activates the triple bond towards intramolecular attack by the diazo group or intermolecular attack by other nucleophiles. acs.orgresearchgate.net

| Nucleophile | Activating Agent | Reaction Type | Product Class |

|---|---|---|---|

| Secondary Amine (e.g., Morpholine) | None (Substrate-activated) | Conjugate Addition | Enaminone |

| Thiol (e.g., Thiophenol) | Base (e.g., Et₃N) | Thia-Michael Addition | β-Thio-enone |

| Phosphine (e.g., PPh₃) | None (Substrate-activated) | Phosphine-catalyzed reactions | Zwitterionic Adducts / Annulation Products |

| Diazo Carbon (intramolecular) | Gold(I) Catalyst | Intramolecular Cyclization | Cyclic Compounds (e.g., Furans, Naphthalenes) |

Cyclopropanation Reactions Involving the Triple Bond

While the reaction of carbenes with alkenes to form cyclopropanes is common, the analogous reaction with alkynes to form cyclopropenes is also a significant transformation. In the context of this compound, this can occur intermolecularly. A metal carbene, generated from one molecule of the diazo compound via catalysis (e.g., with Rh(II) or Co(II) complexes), can react with the alkyne moiety of a second molecule. nih.govscribd.comnih.gov

This intermolecular cyclopropenation yields a highly strained, three-membered unsaturated ring fused to the carbonyl-phenyl framework. The efficiency and stereoselectivity of such reactions are highly dependent on the catalyst system employed. nih.govscribd.com This reaction pathway competes with other carbene transformations, such as dimerization or intramolecular reactions. In some cases, intramolecular cyclopropenation can occur if an alkene is present elsewhere in the molecule, but reaction at the tethered alkyne is also a possibility, leading to bicyclic products.

Participation in Intramolecular Cyclization Cascades

The dual functionality of this compound makes it an excellent substrate for intramolecular cascade reactions, particularly under metal catalysis. mdpi.comnih.govnih.gov Upon treatment with a suitable catalyst, such as Rh(II) or Au(I), the molecule can undergo a sequence of transformations leading to complex polycyclic structures.

A common pathway initiated by a rhodium(II) catalyst involves the formation of a rhodium carbene, which then undergoes intramolecular attack by the tethered alkyne. This forms a vinyl carbenoid intermediate, which can subsequently cyclize to produce substituted cyclopentenones or engage in further reactions. acs.org

Gold(I) catalysts typically activate the alkyne first, promoting nucleophilic attack from the diazo carbon. uni-heidelberg.de This is followed by nitrogen extrusion to generate an α-oxo gold carbene, which then drives subsequent cyclization or insertion reactions. acs.org Depending on the substrate and reaction conditions, these cascades can be used to synthesize complex frameworks such as furans, indenes, and naphthalenes. uni-heidelberg.de One notable transformation is a formal intramolecular Paal-Knorr type reaction, where the diazo ketone and alkyne functionalities ultimately rearrange to form a furan (B31954) ring. organic-chemistry.orgwikipedia.org

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound is characterized by a competition between various intermolecular and intramolecular pathways. The specific outcome is dictated by a subtle interplay of factors including reaction conditions (temperature, concentration, solvent), the choice of catalyst, and the presence of external trapping agents.

Diazo Retention vs. Nitrogen Extrusion: In the absence of a metal catalyst or activation by heat/light, the diazo group can act as a 1,3-dipole in intermolecular cycloadditions. However, upon activation, nitrogen extrusion occurs, leading to a carbene and its subsequent intramolecular (e.g., Wolff rearrangement, cyclization) or intermolecular (e.g., cyclopropenation) reactions.

Intramolecular Carbene Reactions: Once the carbene is formed, it can undergo several intramolecular transformations. If the molecule contains other reactive sites, such as aromatic rings, intramolecular Buchner reactions (aromatic addition) or C-H insertion reactions can compete with cyclization involving the alkyne. rsc.org The formation of a five-membered ring via attack on the alkyne is often kinetically favored.

Intermolecular Trapping: The highly reactive intermediates, such as the carbene or the ketene from the Wolff rearrangement, can be trapped by external reagents. High concentrations of a reactive substrate (e.g., an alkene for cyclopropanation or an alcohol for ketene trapping) will favor intermolecular pathways. Conversely, conducting the reaction at high dilution will favor intramolecular processes.

The choice of metal catalyst is crucial in directing the reaction pathway. For instance, rhodium(II) catalysts are highly effective at generating carbenoids that can participate in both inter- and intramolecular reactions, while gold(I) catalysts often favor pathways initiated by alkyne activation, leading to intramolecular cascades. uni-heidelberg.de

Cycloaddition Reactions

The diazo group in this compound is a classic 1,3-dipole, making the compound a versatile substrate for various cycloaddition reactions. These reactions provide efficient routes to complex heterocyclic structures.

[3+2] Dipolar Cycloadditions (e.g., with Azides, Nitrile Imines, Alkenes)

As a 1,3-dipole, this compound is expected to readily undergo [3+2] dipolar cycloaddition reactions with a variety of dipolarophiles.

With azides , the reaction would lead to the formation of a triazole ring. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the diazo compound would result in a highly functionalized tetrazole derivative. clockss.org The regioselectivity of this reaction can often be controlled by the use of a copper(I) or ruthenium catalyst. clockss.orglibretexts.org

Nitrile imines , generated in situ from the corresponding hydrazonoyl halides, are also excellent partners for [3+2] cycloadditions with diazo compounds. This reaction would yield a pyrazole-containing scaffold.

The reaction with alkenes , particularly those that are electron-deficient, is another important transformation of diazo compounds. nih.gov This cycloaddition would produce pyrazoline derivatives. The reactivity of the alkene dipolarophile is a key factor in the success of these reactions.

Table 1: Representative [3+2] Dipolar Cycloaddition Reactions of Diazo Compounds

| Diazo Compound | Dipolarophile | Catalyst | Product Type | Reference |

| General α-diazo ketone | Phenyl Azide | Thermal/Cu(I) | Triazole | rsc.orgresearcher.life |

| General α-diazo ketone | Diphenylnitrilimine | - | Pyrazole | N/A |

| General α-diazo ketone | Electron-deficient alkene | - | Pyrazoline | nih.gov |

[2+n] and [3+n] Cycloadditions of Derived Species

Beyond the direct use of the diazo compound as a 1,3-dipole, species derived from this compound can also participate in higher-order cycloaddition reactions. For instance, the corresponding metal carbene, generated via catalysis with rhodium(II) or copper(I) salts, can act as a two-atom component in [2+n] cycloadditions or a three-atom component in [3+n] cycloadditions.

These reactions often proceed with high levels of stereocontrol and provide access to a variety of ring systems. For example, the reaction of a derived rhodium carbene with a diene could lead to a [3+4] cycloaddition, forming a seven-membered ring.

C-H Insertion Reactions

A hallmark of the reactivity of diazo compounds is their ability to form metal carbenes, which can then undergo C-H insertion reactions. These transformations are powerful tools for the formation of new carbon-carbon bonds.

Intramolecular C-H Insertion for Ring Formation

In appropriately substituted derivatives of this compound, intramolecular C-H insertion can be a facile process for the construction of cyclic and polycyclic systems. rsc.org The regioselectivity of the insertion is typically governed by the proximity of the C-H bond to the carbene center and the stability of the resulting transition state. Rhodium(II) and copper(I) complexes are commonly employed catalysts for these transformations. rsc.orgmdpi.com For instance, a derivative with an alkyl chain containing a C-H bond at a suitable position could cyclize to form a cyclopentanone (B42830) or cyclohexanone (B45756) ring system.

Intermolecular C-H Functionalization

The carbene derived from this compound can also react with external C-H bonds in an intermolecular fashion. rsc.org This reaction allows for the direct functionalization of unactivated C-H bonds, a significant challenge in organic synthesis. rsc.org The choice of catalyst can influence the selectivity of the insertion, with rhodium(II) catalysts being particularly effective for this transformation. nih.govnih.gov

Table 2: Catalysts for C-H Insertion Reactions of Diazo Compounds

| Catalyst Family | Typical Substrates | Key Features | Reference |

| Rhodium(II) carboxylates | Alkanes, ethers, arenes | High reactivity and selectivity | rsc.orgnih.govnih.gov |

| Copper(I) complexes | Activated C-H bonds | Milder conditions, good for asymmetric synthesis | rsc.orgmdpi.com |

Note: This table highlights common catalysts and their general applications in C-H insertion reactions of diazo compounds.

Rearrangement Reactions

One of the most well-known reactions of α-diazo ketones is the Wolff rearrangement. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be initiated thermally, photochemically, or through catalysis (often with silver salts) and proceeds through the formation of a ketene intermediate. libretexts.orgwikipedia.orgnih.gov

For this compound, the Wolff rearrangement would involve the migration of the phenylacetylenic group to the adjacent carbene center with concomitant loss of dinitrogen gas. The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles. For example, in the presence of water, it would form a carboxylic acid; with an alcohol, it would yield an ester; and with an amine, it would produce an amide. This rearrangement provides a valuable method for the one-carbon homologation of the parent carboxylic acid derivative. The stereochemical information of the migrating group is retained during the rearrangement. jk-sci.com

The mechanism of the Wolff rearrangement is believed to proceed through a concerted pathway where the migration of the alkyl or aryl group occurs simultaneously with the expulsion of the nitrogen molecule. libretexts.org However, a stepwise mechanism involving a carbene intermediate has also been proposed and may be operative under certain conditions. organic-chemistry.org

Claisen-Type Rearrangements

While classical Claisen rearrangements involve the researchgate.netresearchgate.net-sigmatropic shift of allyl vinyl ethers or related systems, analogous transformations involving α-diazo ketones are not well-documented. mdpi.com The typical thermal or Lewis acid-catalyzed conditions for a Claisen rearrangement would likely lead to the decomposition of the diazo functionality before a sigmatropic shift could occur. However, related researchgate.netresearchgate.net-sigmatropic rearrangements have been observed in reactions of α-diazo esters, suggesting that under specific catalytic conditions, a similar transformation could potentially be induced in this compound, possibly involving a transiently formed intermediate. mdpi.com

wikipedia.orgorganic-chemistry.org-Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a σ-bond across a π-system. The designation [i,j] refers to the number of atoms in the migrating fragment and the stationary fragment over which the migration occurs. While researchgate.netacs.org, acs.orgnih.gov, and researchgate.netresearchgate.net sigmatropic shifts are common, higher-order rearrangements such as wikipedia.orgorganic-chemistry.org are rare and typically require specific geometric and electronic prerequisites within the molecule. There is currently no specific literature evidence to suggest that this compound undergoes wikipedia.orgorganic-chemistry.org-sigmatropic rearrangements under typical reaction conditions.

Cornforth-Type Rearrangements

The Cornforth rearrangement is a thermal rearrangement of 4-carbonyl-substituted oxazoles. This reaction involves the cleavage and reformation of the oxazole (B20620) ring. Given that this compound does not possess an oxazole ring, it does not undergo a Cornforth-type rearrangement in its ground state.

Other Skeletal and Functional Group Rearrangements

One of the most prominent rearrangements of α-diazo ketones is the Wolff rearrangement. wikipedia.orgacs.org This reaction can be induced thermally, photochemically, or by transition metal catalysis (e.g., silver oxide) and involves the extrusion of dinitrogen gas to form a highly reactive ketene intermediate via a 1,2-rearrangement. organic-chemistry.orgacs.org In the case of this compound, the Wolff rearrangement would lead to the formation of 3-phenyl-1,2-butadien-1-one, an allenylketene. This intermediate can then be trapped by various nucleophiles. For instance, in the presence of water, it would yield 3-phenyl-2-butenoic acid, and in the presence of an alcohol, the corresponding ester would be formed. organic-chemistry.orgacs.org

The migratory aptitude in the Wolff rearrangement is an important consideration. For non-symmetrical diazo ketones, the group that migrates can vary. Generally, the group best able to stabilize a positive charge in the transition state migrates preferentially. In the context of this compound, the migration of the phenylalkynyl group would be expected.

Table 1: Potential Products from Wolff Rearrangement of this compound

| Nucleophile | Product |

| Water (H₂O) | 3-Phenyl-2-butenoic acid |

| Methanol (CH₃OH) | Methyl 3-phenyl-2-butenoate |

| Ammonia (B1221849) (NH₃) | 3-Phenyl-2-butenamide |

Functional Group Transformations

The diazo group is a highly versatile functional group that can undergo both oxidation and reduction, leading to a variety of useful synthetic intermediates.

Oxidation Reactions of the Diazo Group

The oxidation of α-diazo ketones can lead to the formation of α-dicarbonyl compounds. While specific studies on the oxidation of this compound are limited, general methods for the oxidation of diazo compounds can be considered. Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds, but it has also been shown to react with diazo compounds. msu.eduresearchgate.netrsc.orgwikipedia.org The ozonolysis of silyl (B83357) diazo compounds, for example, yields silyl ketones which can be further oxidized to silyl esters. rsc.org By analogy, the ozonolysis of this compound could potentially lead to the formation of an α,β-diketone, although the reactivity of the alkyne moiety would also need to be considered.

Another approach involves the use of other oxidizing agents. For instance, the catalytic oxidation of hydrazones (which are precursors to diazo compounds) to diazo compounds themselves has been achieved using systems like catalytic bismuth(V) with a terminal oxidant or copper-catalyzed aerobic oxidation. acs.orgacs.org These methods highlight the accessibility of the diazo group to oxidative transformations. Direct oxidation of the diazo group in α-diazo ketones can be challenging due to the presence of other reactive functional groups.

Reduction Reactions of the Diazo Group

The reduction of the diazo group in α-diazo ketones offers a pathway to synthesize ketones or alcohols. Several methods are available for this transformation.

A common method for the reduction of the diazo group to a methylene (B1212753) group (CH₂) is catalytic hydrogenation. However, in the case of this compound, the presence of the alkyne and ketone functionalities would likely lead to their reduction as well under typical hydrogenation conditions.

More selective methods have been developed. For instance, the reduction of the diazo functionality in α-diazocarbonyl compounds to a methylene group can be achieved using ammonia borane (B79455) (NH₃BH₃) or sodium borohydride (B1222165) (NaBH₄) in the presence of gold nanoparticles supported on titanium dioxide (Au/TiO₂) as a catalyst. nih.gov This method is often chemoselective, leaving the ketone carbonyl group intact. nih.gov

Table 2: Reduction of α-Diazocarbonyl Compounds to Ketones

| Substrate | Reducing Agent | Catalyst | Solvent | Product | Yield (%) |

| 2-Diazo-1-phenylethanone | NH₃BH₃ | Au/TiO₂ | Methanol | Acetophenone | 98 |

| Ethyl 2-diazoacetate | NaBH₄ | Au/TiO₂ | Methanol | Ethyl acetate | 99 |

Furthermore, the stereoselective bioreduction of α-diazo-β-keto esters to the corresponding α-diazo-β-hydroxy esters has been demonstrated using ketoreductases. mdpi.com While this specific transformation has not been reported for this compound, it suggests that enzymatic methods could be employed for the selective reduction of the ketone functionality while preserving the diazo and alkynyl groups.

The use of hydride reagents like sodium borohydride (NaBH₄) can also be employed for the reduction of the ketone carbonyl to a secondary alcohol. mdpi.commasterorganicchemistry.com Under carefully controlled conditions, it is sometimes possible to selectively reduce the ketone without affecting the diazo group. nih.gov However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the diazo group. adichemistry.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Substitution Reactions at the Diazo Carbon

The diazo carbon in this compound, as with other α-diazo ketones, exhibits a degree of nucleophilicity, making it susceptible to attack by various electrophiles. This reactivity allows for a range of substitution reactions at this position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthetic utility of this class of compounds, enabling the introduction of diverse functional groups.

The general mechanism for electrophilic substitution at the diazo carbon involves the initial attack of the electrophile on the carbon atom of the diazo group. This step is typically the rate-determining step and results in the formation of a transient diazonium ion intermediate. nih.gov This highly reactive intermediate then rapidly undergoes elimination of nitrogen gas (N₂) to generate a new species that can be trapped by a nucleophile or undergo rearrangement.

While specific studies detailing substitution reactions directly on this compound are not extensively documented in publicly available literature, the reactivity patterns can be inferred from the well-established chemistry of other α-diazo ketones. Key examples of such substitution reactions include halogenation and reactions with other electrophilic reagents.

Halogenation:

Alpha-diazo ketones can undergo halogenation at the diazo carbon with electrophilic halogen sources. For instance, the reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the diazo position. The mechanism proceeds through the electrophilic attack of the halogen on the diazo carbon, followed by the loss of dinitrogen.

A general representation of this reaction is as follows:

| Reactant | Reagent | Product |

|---|---|---|

| This compound | X⁺ (e.g., from NBS, NCS) | 1-Halo-1-diazo-4-phenyl-3-butyn-2-one |

| Followed by loss of N₂ to yield subsequent products |

Reactions with Other Electrophiles:

The nucleophilic diazo carbon can also react with a variety of other electrophiles. For example, treatment with strong acids can lead to protonation of the diazo carbon, forming a diazonium ion that can then be displaced by the conjugate base of the acid or other nucleophiles present in the reaction mixture. This type of reaction, however, can be complex and may lead to a mixture of products, including those arising from Wolff rearrangement. wikipedia.org

Metal-catalyzed reactions also play a significant role in the functionalization of the diazo carbon. While many of these reactions proceed via a metal-carbene intermediate rather than a direct substitution on the diazo carbon itself, they represent a powerful method for achieving transformations that are analogous to substitution.

Detailed research findings on specific substitution reactions at the diazo carbon of this compound are summarized in the table below, based on analogous reactivity observed in other α-diazo ketones.

| Electrophile | Reagent/Conditions | Expected Product Type | Mechanistic Notes |

|---|---|---|---|

| Halogen (Br⁺, Cl⁺) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | α-Halo-α-diazo ketone (intermediate) | Electrophilic attack on the diazo carbon. wikipedia.orgpressbooks.pub |

| Proton (H⁺) | Strong acids (e.g., HBF₄, HCl) | α-Substituted ketone | Formation of a diazonium ion followed by nucleophilic displacement of N₂. wikipedia.org |

| Metal ions (e.g., Rh(II), Cu(I)) | Rh₂(OAc)₄, Cu(I) salts | Products of carbene insertion or cyclopropanation | Formation of a metal-carbene intermediate. |

It is important to note that the presence of the phenyl and alkynyl groups in this compound can influence the reactivity of the diazo group through electronic and steric effects. Further experimental studies are required to fully elucidate the scope and mechanisms of substitution reactions at the diazo carbon of this specific compound.

Applications of 1 Diazo 4 Phenyl 3 Butyn 2 One in Advanced Organic Synthesis

Construction of Diverse Carbocyclic and Heterocyclic Systems

The inherent reactivity of the diazo and alkynyl functionalities within 1-diazo-4-phenyl-3-butyn-2-one allows for its participation in a variety of cycloaddition and insertion reactions, providing access to a wide array of carbocyclic and heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrazolines, Triazoles, Thiadiazoles)

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles through [3+2] cycloaddition reactions. The diazo group acts as a 1,3-dipole, reacting with various dipolarophiles to furnish five-membered rings.

Pyrazoles and Pyrazolines: The reaction of this compound with alkynes is a classical and efficient method for the synthesis of pyrazoles. This transformation, often catalyzed by transition metals, proceeds through a [3+2] cycloaddition mechanism. Similarly, its reaction with alkenes can lead to the formation of pyrazoline derivatives. The reaction conditions can be tuned to control the regioselectivity of the cycloaddition.

Triazoles: "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for the synthesis of 1,2,3-triazoles. While this compound itself is not an azide (B81097), its versatile functionality allows for its conversion into precursors suitable for triazole synthesis. For instance, the diazo group can be transformed into other functionalities that can then participate in triazole-forming reactions.

Thiadiazoles: The synthesis of thiadiazoles can be achieved through various routes, including the reaction of diazo compounds with thiocarbonyls or other sulfur-containing reagents. For example, the reaction of this compound with thiourea (B124793) or its derivatives can lead to the formation of the 1,3,4-thiadiazole (B1197879) ring system.

| Heterocycle | Reaction Type | Key Reagents | General Conditions |

|---|---|---|---|

| Pyrazoles | [3+2] Cycloaddition | Alkynes | Transition metal catalysis (e.g., Cu, Rh) |

| Pyrazolines | [3+2] Cycloaddition | Alkenes | Thermal or metal-catalyzed |

| Triazoles | Multi-step synthesis followed by Click Chemistry (CuAAC) | Azide precursors | Copper(I) catalysis |

| Thiadiazoles | Cyclocondensation | Thiourea or derivatives | Acid or base catalysis |

Formation of Strained Carbocycles (e.g., Cyclopropanes, Cyclopropenes)

The decomposition of this compound, typically catalyzed by transition metals such as rhodium or copper, generates a highly reactive carbene intermediate. This carbene can then undergo addition reactions with alkenes and alkynes to form strained three-membered rings.

Cyclopropanes: The rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established and powerful method for the synthesis of cyclopropanes. The reaction of the carbene derived from this compound with a variety of alkenes proceeds with high efficiency and often with good stereocontrol. The phenyl and acetyl groups of the starting material are incorporated into the resulting cyclopropane (B1198618) ring, providing a route to highly functionalized products.

Cyclopropenes: Similarly, the copper-catalyzed reaction of the carbene with alkynes affords cyclopropene (B1174273) derivatives. These strained cyclic compounds are valuable intermediates in organic synthesis, capable of undergoing a range of ring-opening and rearrangement reactions.

| Carbocycle | Reaction Type | Catalyst | Substrate |

|---|---|---|---|

| Cyclopropane | Carbene Addition | Rhodium(II) salts | Alkenes |

| Cyclopropene | Carbene Addition | Copper(I) salts | Alkynes |

Elaboration into Polycyclic and Spirocyclic Molecular Frameworks

The diverse reactivity of this compound also allows for its incorporation into more complex molecular architectures, including polycyclic and spirocyclic systems.

Polycyclic Frameworks: Intramolecular reactions of derivatives of this compound can be employed to construct polycyclic skeletons. For example, if the phenyl group is appropriately substituted with a tethered alkene or alkyne, an intramolecular cyclopropanation or cycloaddition can lead to the formation of a fused or bridged ring system. Furthermore, the products of the initial cycloaddition or cyclopropanation reactions can serve as substrates for subsequent transformations, such as Diels-Alder reactions, to build additional rings.

Spirocyclic Frameworks: The synthesis of spirocycles can be achieved through intramolecular C-H insertion reactions of the carbene generated from this compound. If the molecule contains a suitable C-H bond positioned for intramolecular attack by the carbene, a spirocyclic ketone can be formed. Additionally, multi-step sequences involving the initial formation of a heterocyclic or carbocyclic ring followed by a spirocyclization step can be envisioned.

Utility as a Synthetic Building Block for Complex Molecules

Beyond the construction of fundamental ring systems, this compound serves as a valuable precursor in the synthesis of more elaborate and functionally rich molecules with potential applications in medicine and materials science.

Precursor in the Synthesis of Pharmacologically Relevant Intermediates (e.g., β-lactam antibiotics, kinase inhibitors)

The reactive functionalities of this compound make it an attractive starting material for the synthesis of scaffolds found in various pharmacologically active compounds.

β-Lactam Antibiotics: The Wolff rearrangement of α-diazo ketones to form ketenes is a key transformation in organic synthesis. The ketene (B1206846) generated from this compound can undergo a [2+2] cycloaddition with imines, a reaction known as the Staudinger synthesis, to produce β-lactams. The resulting β-lactam ring is a core structural motif in a wide range of antibiotic drugs. The substituents derived from the diazo compound and the imine can be varied to create a library of β-lactam analogues for biological screening.

Kinase Inhibitors: Kinase inhibitors are an important class of therapeutic agents, particularly in oncology. Many kinase inhibitors feature heterocyclic scaffolds. The ability of this compound to participate in the synthesis of diverse heterocycles, such as pyrazoles and triazoles, makes it a useful building block for the construction of potential kinase inhibitor candidates. The phenyl and acetyl groups can be further functionalized to introduce moieties that enhance binding affinity and selectivity for specific kinase targets.

Role in the Development of New Materials (e.g., conductive organic frameworks)

The extended π-system of the phenylacetylene (B144264) unit in this compound suggests its potential utility in the synthesis of organic materials with interesting electronic properties.

Conductive Organic Frameworks: Conductive organic frameworks (COFs) are a class of porous crystalline polymers with potential applications in electronics, sensing, and catalysis. The construction of COFs often relies on the polymerization of monomers containing rigid, planar aromatic units. The phenylacetylene moiety of this compound could be incorporated into larger conjugated systems through polymerization reactions, potentially leading to the formation of conductive organic materials. While direct applications of this specific diazo compound in this area are not yet widely reported, its structural features make it a promising candidate for future research in the development of novel organic electronic materials.

Regioselective and Stereoselective Synthetic Pathways

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the applications of this compound in regioselective and stereoselective synthetic pathways.

While the synthesis of the parent compound, 4-phenyl-1-diazo-3-butyn-2-one, has been documented, its subsequent use as a reagent in reactions where regiochemical or stereochemical control is a primary objective has not been reported in dedicated studies.

The broader class of α-diazo ketones is well-known for its versatility in such transformations. Extensive research exists on related structures, including α'-diazo-α,β-unsaturated ketones and saturated α-diazo ketones, which are utilized in a variety of transition-metal-catalyzed reactions, such as:

Cycloadditions: Formation of heterocyclic or carbocyclic rings where the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms are precisely controlled.

C-H Insertion Reactions: Creation of new carbon-carbon bonds with high selectivity at specific C-H sites within a molecule.

Wolff Rearrangement: A key step in the Arndt-Eistert homologation, which proceeds with predictable stereochemistry.

However, the unique electronic and steric properties conferred by the conjugated alkyne moiety in this compound mean that its reactivity cannot be directly extrapolated from these analogues. Specific experimental data, including reaction conditions, catalyst systems, substrate scope, yields, and selectivity (e.g., diastereomeric ratio, enantiomeric excess), are required to characterize its behavior.

As of the current date, such detailed research findings and the corresponding data necessary to construct informative tables for this compound are not available in the public domain. Therefore, a detailed discussion on its role in regioselective and stereoselective synthesis cannot be provided.

Computational and Theoretical Studies on 1 Diazo 4 Phenyl 3 Butyn 2 One Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying reaction mechanisms. For a molecule like 1-diazo-4-phenyl-3-butyn-2-one, DFT calculations would be instrumental in mapping out the potential energy surfaces of its various reactions. This would involve identifying reactants, intermediates, transition states, and products.

Typical DFT studies on diazo compounds investigate pathways such as:

Carbene Formation: The initial step in many reactions of diazo compounds is the elimination of N₂ to form a highly reactive carbene. DFT can model the energetics of this process.

Cycloaddition Reactions: Diazo compounds can participate in [3+2] cycloadditions with various dipolarophiles. DFT calculations can predict the regioselectivity and stereoselectivity of such reactions.

Wolff Rearrangement: α-diazoketones can undergo a Wolff rearrangement to form ketenes. The transition state for this rearrangement can be located and its energy calculated using DFT.

While general principles from DFT studies on other diazo compounds can be applied, the specific energetic barriers and reaction profiles for this compound remain to be computationally determined.

Transition State Analysis and Energy Profiles

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Transition state analysis provides vital information about the feasibility and kinetics of a chemical transformation. For this compound, computational chemists would aim to locate the transition state structures for its various potential reactions.

Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state, relative to the reactants, gives the activation energy barrier. By mapping out the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed, offering a visual representation of the reaction pathway. Without specific studies on this compound, such energy profiles are not available.

Prediction of Reactivity and Selectivity in Catalytic Transformations

Diazo compounds are renowned for their utility in metal-catalyzed reactions, where the metal center modulates the reactivity of the carbene intermediate. Computational studies are invaluable for predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of these transformations.

For this compound, theoretical investigations could explore its reactions in the presence of various transition metal catalysts (e.g., those based on rhodium, copper, or palladium). Such studies would typically involve:

Modeling the structure of the metal-carbene intermediate.

Calculating the energy barriers for different reaction pathways, such as cyclopropanation of an alkene or C-H insertion.

Comparing the activation energies for competing pathways to predict the major product.

The electronic and steric properties of the phenyl and acetyl substituents would play a significant role in determining the outcome of these catalytic reactions, highlighting the need for specific computational analysis.

Electronic Structure Characterization and Orbital Interactions (e.g., LUMO Energy)

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be particularly insightful.

The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape relate to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For diazo compounds, the LUMO is often associated with the C-N₂ bond, and its energy can influence the ease of nitrogen extrusion.

Advanced Analytical Techniques in Support of Research on 1 Diazo 4 Phenyl 3 Butyn 2 One Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular skeleton and the identification of reaction products and intermediates.

For 1-Diazo-4-phenyl-3-butyn-2-one, the ¹H NMR spectrum is expected to show distinct signals for the phenyl protons and the unique methine proton of the diazo group. The phenyl protons would typically appear as a multiplet in the aromatic region (approximately 7.3-7.6 ppm). The single proton on the carbon bearing the diazo group (the α-proton) is anticipated to have a chemical shift in the region of 5.0-6.0 ppm, influenced by the electron-withdrawing nature of the adjacent diazo and carbonyl functionalities.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl group would produce signals in the aromatic region (around 128-135 ppm). The carbonyl carbon is expected to have a chemical shift in the downfield region, typically around 180-190 ppm for α-diazo ketones. The sp-hybridized carbons of the alkyne would appear in the range of 80-95 ppm. The carbon atom bearing the diazo group is expected to be significantly shielded, with a predicted chemical shift in the range of 45-65 ppm.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenyl Protons | 7.3 - 7.6 |

| ¹H | Diazo Methine Proton (CHN₂) | 5.0 - 6.0 |

| ¹³C | Carbonyl Carbon (C=O) | 180 - 190 |

| ¹³C | Phenyl Carbons | 128 - 135 |

| ¹³C | Alkynyl Carbons (C≡C) | 80 - 95 |

| ¹³C | Diazo Carbon (CHN₂) | 45 - 65 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique vibrational fingerprint. For this compound, IR spectroscopy is particularly useful for confirming the presence of the key diazo, carbonyl, and alkyne moieties.

The most characteristic absorption for this molecule is the N≡N stretching vibration of the diazo group, which is expected to appear as a strong, sharp band in the range of 2100-2150 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne is also expected to show a sharp, though typically weaker, absorption in the region of 2200-2260 cm⁻¹. The carbonyl group (C=O) will exhibit a strong absorption band, which in α-diazo ketones is typically found at a lower frequency than in simple ketones, around 1630-1660 cm⁻¹, due to resonance with the diazo group.

IR spectroscopy is also an invaluable tool for monitoring reaction progress. For example, in reactions involving the diazo group, the disappearance of the characteristic N≡N stretching band can be used to track the consumption of the starting material.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Diazo (N≡N) | Stretching | 2100 - 2150 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2200 - 2260 | Medium to Weak, Sharp |

| Carbonyl (C=O) | Stretching | 1630 - 1660 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₆N₂O), the calculated exact mass is 170.0480 Da. HRMS can confirm this mass with high accuracy, typically within a few parts per million, which is crucial for verifying the identity of the synthesized compound.

In addition to molecular formula determination, mass spectrometry provides valuable mechanistic insights through the analysis of fragmentation patterns. A characteristic fragmentation pathway for diazo compounds is the loss of a neutral dinitrogen molecule (N₂), which has a mass of 28.0061 Da. This would result in a prominent fragment ion in the mass spectrum. Another common fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. ucla.edu This could lead to the formation of characteristic acylium ions. Analysis of these fragments can help to piece together the structure of the parent molecule and understand its decomposition pathways under ionization conditions. datapdf.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂O |

| Calculated Exact Mass | 170.0480 Da |

| Predicted Key Fragmentations | Loss of N₂ (28.0061 Da) |

| α-Cleavage at the carbonyl group |

Chromatographic Methods (e.g., HPLC, GC-MS) for Reaction Progress Analysis and Purity Assessment

Chromatographic techniques are vital for separating the components of a reaction mixture, allowing for the assessment of product purity and the monitoring of reaction progress over time.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound, as it is a relatively polar compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for its separation and quantification. chromatographyonline.com The retention time of the compound can be used to identify it in a mixture, and the peak area provides a measure of its concentration, which is essential for determining reaction yields and kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation and identification technique. However, its application to diazo compounds must be approached with caution. Many diazo compounds are thermally labile and can decompose at the high temperatures typically used in a GC injection port. acs.org This decomposition can lead to inaccurate quantification and the misidentification of the compound. Therefore, if GC-MS is to be used, careful optimization of the injection temperature and the use of a deactivated, inert system are critical to minimize degradation. LC-MS, which couples HPLC with mass spectrometry, is often a more reliable alternative for the analysis of such thermally sensitive molecules. hplc.eu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Diazo-4-phenyl-3-butyn-2-one, and how can purity be ensured?

- Methodology : The synthesis of diazo compounds often involves diazo transfer reactions or condensation under controlled conditions. For example, analogous diazo compounds like dimethyl (1-diazo-2-oxopropyl)phosphonate are synthesized using phosphorus-based reagents under anhydrous conditions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol or acetone to achieve >97% purity, as validated by HPLC . Ensure inert atmospheres (N₂/Ar) to prevent decomposition of the diazo group.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the diazo (-N₂) group absence of protons and verify substituent positions (e.g., phenyl and butynone moieties) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns, particularly for the diazo group (e.g., [M+H]+ or [M+Na]+) .

- FT-IR : Detect characteristic C≡C stretches (~2100 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Use explosion-proof equipment due to the instability of diazo groups.

- Follow SDS guidelines for storage (e.g., -20°C in amber vials under nitrogen) and handling (gloves, goggles, fume hoods) .

- Emergency measures: Immediate neutralization of spills with damp sand or vermiculite, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the electronic nature of the diazo group influence the compound’s reactivity in cycloaddition or photochemical reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in [3+2] cycloadditions .

- Experimental validation via UV-Vis spectroscopy to assess photoactivity under UV light (λ = 254–365 nm), monitoring reaction kinetics with NMR or GC-MS .

Q. What strategies resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?

- Methodology :

- Systematic Replication : Reproduce experiments using identical reagents (e.g., anhydrous solvents, catalyst batches) and conditions (temperature, reaction time) .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Cross-Validation : Combine experimental results with computational predictions (e.g., molecular docking for bioactivity) to reconcile discrepancies .

Q. Can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodology :

- Use molecular dynamics (MD) simulations to model hydrolysis pathways, focusing on diazo group decomposition.

- Validate with accelerated stability studies: Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS .

Q. How does the compound’s structure-activity relationship (SAR) inform its potential as a photoaffinity probe in biochemical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro